Cas no 6331-17-5 (2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid)

2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-hydroxy-3-methoxycarbonylphenyl)-2-oxoacetic Acid
- [4-hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid
- NSC47043
- AC1L65L2
- AC1Q5Z58
- CTK5B8583
- KST-1A7762
- AR-1A9094
- NSC-47043
- [4-hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid; NSC47043; AC1L65L2; AC1Q5Z58; CTK5B8583; KST-1A7762; AR-1A9094; NSC-47043;
- 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid
- 2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
- DTXSID90286694
- EN300-1802299
- 6331-17-5
- NSC 47043
-
- インチ: InChI=1S/C10H8O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,11H,1H3,(H,13,14)
- InChIKey: DHIKVZDOCGADPX-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C=CC(=C1)C(=O)C(=O)O)O
計算された属性
- 精确分子量: 224.03204
- 同位素质量: 224.03208797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- PSA: 100.9
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802299-10.0g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1802299-0.25g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1802299-0.05g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1802299-2.5g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1802299-1g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1802299-10g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1802299-0.1g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1802299-1.0g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1802299-5g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1802299-5.0g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 5g |
$2981.0 | 2023-06-02 |
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acidに関する追加情報
Introduction to 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid (CAS No. 6331-17-5)
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid, identified by its Chemical Abstracts Service (CAS) number 6331-17-5, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a phenyl ring substituted with hydroxyl and methoxycarbonyl groups, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both hydroxyl and ester functionalities makes it a valuable intermediate in the synthesis of various bioactive molecules, including pharmacophores that exhibit promising biological activities.
The structure of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid contributes to its reactivity and functionality. The hydroxyl group at the 2-position and 4-position, along with the ester group at the 3-position, allows for further derivatization through various chemical reactions such as esterification, hydrolysis, and condensation. These reactions are pivotal in pharmaceutical synthesis, enabling the creation of more complex molecules with tailored biological properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid and its derivatives. Research has highlighted its role as a precursor in the synthesis of molecules that target specific biological pathways. For instance, studies have demonstrated its utility in developing compounds that interact with enzymes and receptors involved in inflammation, metabolism, and cell signaling. These interactions are critical for understanding disease mechanisms and designing novel therapeutic agents.
One of the most compelling aspects of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid is its versatility in drug discovery. The compound’s scaffold can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties. This adaptability has led to its incorporation in several high-throughput screening campaigns aimed at identifying new drug candidates. The results of these screenings have occasionally yielded lead compounds with significant therapeutic potential, further validating the importance of this intermediate in medicinal chemistry.
The synthesis of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriately substituted phenols and oxalic acid derivatives, followed by functional group transformations such as methoxylation and esterification. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 6331-17-5 more accessible for industrial applications.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These studies not only aid in rational drug design but also help predict potential side effects and optimize dosages. The integration of experimental data with computational predictions has become a cornerstone in modern pharmaceutical research.
The biological activity of derivatives of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid has been extensively studied across various therapeutic areas. For example, researchers have explored its potential as an anti-inflammatory agent by investigating analogs that modulate cytokine production and inhibit inflammatory pathways. Similarly, studies have examined its effects on metabolic enzymes, suggesting its role in managing conditions such as diabetes and obesity. These findings underscore the compound’s significance as a building block for developing novel therapeutics.
In conclusion, 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid (CAS No. 6331-17-5) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing bioactive molecules. The growing body of research on this compound highlights its potential as a precursor for drugs targeting various diseases. As synthetic methodologies and computational techniques continue to evolve, the future prospects for utilizing 6331-17-5 in drug discovery remain promising.
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